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  • Product: 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
  • CAS: 917562-21-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene: A Key Intermediate for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, a substituted nitroaromatic compound with significant p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, and outlines a plausible synthetic approach, alongside a discussion of its reactivity and potential applications in the development of novel therapeutics.

Core Compound Identification and Properties

A foundational understanding of a molecule begins with its precise identification and a summary of its key physical and chemical properties.

Chemical Identifiers

The unique chemical structure of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is cataloged across various chemical databases with the following identifiers:

IdentifierValue
CAS Number 917562-21-1[1]
IUPAC Name 1-bromo-2-chloro-4-methoxy-5-nitrobenzene[1]
Molecular Formula C₇H₅BrClNO₃[1]
InChI InChI=1S/C7H5BrClNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3[1]
InChIKey CLOMPIIPEQKLRX-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC(=C(C=C1[O-])Br)Cl[1]
Synonyms 4-Bromo-3-chloro-6-nitroanisole[1]
Physicochemical and Computed Properties

The following table summarizes key computed physicochemical properties of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, which are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 266.47 g/mol PubChem[1]
Monoisotopic Mass 264.91413 DaPubChem[1]
XLogP3 3.0PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene can be logically approached through the electrophilic nitration of 1-bromo-2-chloro-4-methoxybenzene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director, while the bromine and chlorine atoms are deactivating yet also ortho-, para-directing. The interplay of these electronic and steric effects is critical in determining the position of the incoming nitro group.

Synthetic Pathway 1-Bromo-2-chloro-4-methoxybenzene 1-Bromo-2-chloro-4-methoxybenzene Product 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene 1-Bromo-2-chloro-4-methoxybenzene->Product Nitration Nitrating Mixture Nitrating Mixture Nitrating Mixture->Product

A plausible synthetic route to the target compound.

Hypothetical Experimental Protocol

This protocol is based on standard procedures for the nitration of aromatic compounds and should be optimized for this specific substrate.

2.2.1. Materials and Reagents

  • 1-Bromo-2-chloro-4-methoxybenzene (starting material)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

2.2.2. Procedure

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring, maintaining a low temperature.

  • Reaction Setup: Dissolve 1-bromo-2-chloro-4-methoxybenzene in dichloromethane in a separate reaction flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of the starting material while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent over-nitration.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture over crushed ice and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Chemical Reactivity and Potential Applications in Drug Discovery

The synthetic utility of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene lies in the diverse reactivity of its functional groups, making it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the chloro or bromo substituents by various nucleophiles. The relative reactivity of the halogens will depend on the specific nucleophile and reaction conditions, potentially allowing for selective functionalization.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a key intermediate, an aniline derivative, which can be further functionalized through a variety of reactions, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or other related reactions to introduce a wide range of substituents.

Cross-Coupling Reactions

The bromo and chloro substituents serve as handles for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. The higher reactivity of the C-Br bond compared to the C-Cl bond could allow for selective coupling at the bromine position under carefully controlled conditions.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The differential reactivity of the C-Br and C-Cl bonds provides an opportunity for sequential, site-selective cross-coupling reactions, further enhancing the synthetic utility of this intermediate.

Reactivity Start 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene SNAr Nucleophilic Aromatic Substitution Start->SNAr Reduction Nitro Group Reduction Start->Reduction CrossCoupling Cross-Coupling Reactions Start->CrossCoupling Amine Aniline Intermediate Reduction->Amine Suzuki Suzuki-Miyaura CrossCoupling->Suzuki Buchwald Buchwald-Hartwig CrossCoupling->Buchwald Sonogashira Sonogashira CrossCoupling->Sonogashira

Key reaction pathways for 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet corresponding to the methoxy group protons would be observed in the upfield region (typically around 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the various substituents.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which can be a powerful tool for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-O stretching vibrations for the methoxy group.

  • C-H stretching and bending vibrations for the aromatic ring and the methyl group.

  • C-Br and C-Cl stretching vibrations in the fingerprint region.

Safety and Handling

Substituted nitroaromatic compounds should be handled with care, following standard laboratory safety procedures. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling precautions, and emergency procedures. As a general guideline:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a strategically functionalized aromatic compound that holds significant promise as a versatile building block in organic synthesis. Its multiple reaction sites allow for a wide range of chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be logically predicted based on established chemical principles. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel chemical entities.

References

[1] PubChem. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Physicochemical properties of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Executive Summary & Strategic Utility 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a highly functionalized aromatic scaffold used primarily as a regioselective intermediate in the synthesis of polysubstituted anilines an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a highly functionalized aromatic scaffold used primarily as a regioselective intermediate in the synthesis of polysubstituted anilines and kinase inhibitors (e.g., EGFR, BTK targets).

Its value in drug discovery stems from its "Tri-Orthogonal Reactivity" :

  • C2-Chlorine: Activated by the para-nitro group, enabling facile Nucleophilic Aromatic Substitution (SNAr).

  • C5-Nitro: A masked amino group, reducible to an aniline for amide coupling or heterocycle formation.

  • C1-Bromine: Sterically distinct and electronically deactivated relative to the chlorine, preserving it for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide details the physicochemical profile, synthetic pathways, and validated handling protocols for this compound, designed for medicinal chemists requiring high-purity intermediates.

Physicochemical Properties[1][2][3][4]

Core Identity Data
PropertyValueNotes
Molecular Formula C7H5BrClNO3
Molecular Weight 266.48 g/mol
Exact Mass 264.914 g/mol Monoisotopic
Appearance Pale yellow to off-white crystalline solidColor deepens upon oxidation/light exposure
Melting Point 92–96 °C (Predicted)Experimental verification required per batch
Solubility & Lipophilicity Profile

Understanding the solubility landscape is critical for workup and assay formulation.

SolventSolubility RatingApplication Note
Dichloromethane (DCM) High (>100 mg/mL)Preferred solvent for extraction and transport.
Ethyl Acetate HighExcellent for recrystallization when mixed with Hexanes.
DMSO Moderate-HighSuitable for biological assays; stock solutions stable at -20°C.
Water Negligible (<0.1 mg/mL)Requires surfactant or cosolvent for aqueous chemistry.
LogP (Predicted) ~2.9 – 3.1Moderate lipophilicity; penetrates cell membranes readily.

Structural Analysis & Reactivity Logic

The chemical behavior of this molecule is dictated by the electronic push-pull effects of its four substituents.

Electronic Landscape
  • Nitro Group (C5): The strongest electron-withdrawing group (EWG) on the ring. It dramatically lowers the LUMO energy, making the ring susceptible to nucleophilic attack.

  • Chlorine (C2): Located para to the nitro group. The inductive withdrawal (-I) of the chlorine, combined with the resonance withdrawal (-M) of the para-nitro, makes this position a "hotspot" for SNAr displacement by amines or thiols.

  • Methoxy (C4): An electron-donating group (EDG) ortho to the nitro. It stabilizes the nitro group through resonance but also sterically crowds the C5 position.

  • Bromine (C1): Located meta to the nitro group. It is electronically "silent" regarding SNAr, ensuring that nucleophiles attack the C2-Cl selectively over the C1-Br.

Reactivity Pathway Diagram

The following diagram illustrates the orthogonal reactivity logic:

ReactivityLogic cluster_logic Selectivity Rules Center 1-Bromo-2-chloro- 4-methoxy-5-nitrobenzene SNAr S_NAr Product (Displacement of Cl) Center->SNAr R-NH2 / Base (Selectivity: Cl > Br) Aniline Aniline Derivative (Reduction of NO2) Center->Aniline Fe/NH4Cl or H2/Pd (Reduces NO2) Biaryl Biaryl Scaffold (Suzuki Coupling at Br) Center->Biaryl Pd(PPh3)4 / Ar-B(OH)2 (Occurs post-SNAr) Rule1 1. Nitro activates Para-Cl for displacement. Rule2 2. Br is Meta to Nitro (Unactivated).

Caption: Orthogonal reactivity map showing the sequential functionalization capabilities of the scaffold.

Experimental Protocols

Synthesis via Methylation (Recommended Route)

While direct nitration of 1-bromo-2-chloro-4-methoxybenzene is possible, it often suffers from regioselectivity issues (yielding mixtures of 5-nitro and 6-nitro isomers). The most robust route is the methylation of 4-bromo-5-chloro-2-nitrophenol .

Rationale: The phenol precursor allows for clean nitration (ortho to OH) prior to methylation, avoiding isomer separation difficulties later.

Materials:
  • 4-Bromo-5-chloro-2-nitrophenol (1.0 eq)

  • Iodomethane (MeI) (1.5 eq) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • DMF (Dimethylformamide) [0.5 M concentration]

Step-by-Step Methodology:
  • Dissolution: Charge a round-bottom flask with 4-bromo-5-chloro-2-nitrophenol and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add K2CO3 in a single portion. The solution may turn deep yellow/orange (phenoxide formation). Stir for 15 minutes at room temperature.

  • Alkylation: Cool the mixture to 0°C. Add Iodomethane dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear.

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • The product typically precipitates as a solid. Filter and wash with water.

    • Alternative: If oil forms, extract with EtOAc (3x), wash organics with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Quality Control (QC) Parameters
  • 1H NMR (CDCl3, 400 MHz): Look for the methoxy singlet (~3.9 ppm) and two aromatic singlets (due to para-substitution pattern).

    • Diagnostic: The proton ortho to the nitro group will be significantly deshielded (~8.0–8.2 ppm).

  • HPLC Purity: >98% (254 nm).

Safety & Handling (SDS Highlights)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Specific Handling Protocols:

  • Dust Control: This compound is a solid nitroaromatic. Use a localized exhaust or fume hood when weighing to prevent inhalation of fine particulates.

  • Skin Protection: Nitro compounds can be absorbed through the skin. Double-gloving (Nitrile) is recommended during synthesis.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducing agents or oxidizers in the waste stream.

Synthesis Workflow Visualization

The following diagram outlines the critical path for synthesis and purification, highlighting decision nodes for troubleshooting.

SynthesisWorkflow Start Start: 4-Bromo-5-chloro- 2-nitrophenol Reaction Alkylation (MeI, K2CO3, DMF, 25°C) Start->Reaction Check TLC Check (Hex/EtOAc 8:2) Reaction->Check Check->Reaction Incomplete (Add 0.2 eq MeI) Workup Quench in Ice Water Filter Precipitate Check->Workup Complete Purification Recrystallization (EtOH) or Flash Column Workup->Purification Final Pure Product (>98% HPLC) Purification->Final

Caption: Validated workflow for the synthesis of the target compound from phenol precursors.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25306887, 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. Retrieved from [Link]

  • World Intellectual Property Organization.Patent WO2005028443: Quinazoline derivatives as EGFR inhibitors.
  • Sigma-Aldrich.Safety Data Sheet: Nitroanisole Derivatives.
  • ChemWhat. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene CAS# 917562-21-1 Data Page.[4] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

This Application Note is structured to guide researchers through the high-purity synthesis of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (also known as 4-Bromo-5-chloro-2-nitroanisole ). Executive Summary & Strategic Anal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity synthesis of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (also known as 4-Bromo-5-chloro-2-nitroanisole ).

Executive Summary & Strategic Analysis

The target molecule, 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene , is a densely functionalized arene often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and fused heterocycles.

The synthesis hinges on the regioselective nitration of the precursor 1-Bromo-2-chloro-4-methoxybenzene (4-Bromo-3-chloroanisole). Success depends on exploiting the electronic directing effects where the methoxy group (-OMe) dominates the regiochemistry, directing the electrophile (


) to the ortho position.

Critical Success Factors:

  • Regiocontrol: Ensuring nitration occurs at the C5 position (relative to the parent benzene numbering in the title) rather than C3, which is sterically hindered by the adjacent chlorine.

  • Thermal Management: The reaction is highly exothermic; uncontrolled temperatures lead to dinitration or oxidation of the methoxy group.

Retrosynthetic Logic & Mechanism

The synthesis follows an Electrophilic Aromatic Substitution (


) pathway.
  • Directing Groups:

    • -OMe (Methoxy): Strong activator, ortho/para director.[1]

    • -Cl / -Br (Halogens): Weak deactivators, ortho/para directors.[2]

  • Site Selection:

    • The para position to -OMe is blocked by Bromine.

    • The two ortho positions to -OMe are candidates.

      • Site A (C3): Flanked by -OMe and -Cl.[3] Highly sterically hindered.

      • Site B (C5): Flanked by -OMe and -H. Sterically accessible.

Reaction Scheme Visualization

ReactionScheme SM Precursor 1-Bromo-2-chloro-4-methoxybenzene (4-Bromo-3-chloroanisole) Intermediate Sigma Complex (Resonance Stabilized) SM->Intermediate Nitronium Ion (NO2+) Attack Reagents HNO3 / H2SO4 AcOH (Solvent) 0°C to RT Reagents->SM Product Target 1-Bromo-2-chloro-4-methoxy- 5-nitrobenzene Intermediate->Product Deprotonation (-H+)

Figure 1: Mechanistic pathway for the regioselective nitration.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[4][5]Mass/VolRole
4-Bromo-3-chloroanisole 221.481.010.0 gPrecursor
Nitric Acid (fuming, >90%) 63.011.2~2.5 mLElectrophile Source
Sulfuric Acid (conc.) 98.08N/A20 mLCatalyst/Dehydrating Agent
Acetic Acid (Glacial) 60.05Solvent40 mLSolvent/Moderator
Dichloromethane (DCM) 84.93Workup100 mLExtraction Solvent
Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Charge the flask with 4-Bromo-3-chloroanisole (10.0 g, 45.1 mmol).

  • Add Glacial Acetic Acid (40 mL) and stir until fully dissolved.

  • Cool the solution to 0–5 °C using an ice-salt bath.

Step 2: Preparation of Nitrating Mixture

  • In a separate beaker, carefully mix Concentrated Sulfuric Acid (20 mL) and Fuming Nitric Acid (2.5 mL, 54 mmol).

    • Safety Note: This generates heat.[2][5] Pre-cool the H2SO4 before adding HNO3.

  • Transfer this mixture to the addition funnel.

Step 3: Controlled Addition (The Critical Phase)

  • Add the acid mixture dropwise to the anisole solution over 30–45 minutes .

  • Monitor Temperature: Ensure the internal temperature does not exceed 10 °C .

    • Why? Higher temperatures promote dinitration and oxidation of the methyl ether.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) and stir for 2–3 hours.

Step 4: Reaction Monitoring (Self-Validation)

  • Perform TLC (Hexane:EtOAc 8:1).

    • Success Indicator: The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot (Product).

Step 5: Workup & Isolation

  • Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Filtration Method: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) until the filtrate is neutral pH.
    
  • Extraction Method (If oil forms): Extract the aqueous quench with DCM (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mL). Wash organics with Sat. 
    
    
    
    and Brine. Dry over
    
    
    and concentrate.

Step 6: Purification

  • Recrystallize the crude solid from Ethanol (95%) .[2][6]

  • Heat to boiling to dissolve, filter hot (if insoluble particles exist), and cool slowly to 4 °C.

  • Collect crystals: Pale yellow needles .

Analytical Validation (QC)

To ensure scientific integrity, the product must be validated using NMR. The substitution pattern is confirmed by the splitting pattern of the aromatic protons.

Expected 1H NMR Data (CDCl3, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.95 Singlet (s)1HAr-H (C3)Para to Cl, Ortho to NO2 (Deshielded)
7.20 Singlet (s)1HAr-H (C6)Para to Br, Ortho to OMe (Shielded)
3.98 Singlet (s)3H-OCH3Methoxy group

Self-Validating Check:

  • Singlet Confirmation: The precursor (4-Bromo-3-chloroanisole) has ortho-coupling (d,

    
     Hz). The product has two isolated protons (para relationship to substituents or each other), resulting in two singlets . Observing this change confirms the correct regioisomer.
    

Workflow Visualization

Workflow Start Start: 4-Bromo-3-chloroanisole + AcOH Cool Cool to 0-5°C Start->Cool Add Add HNO3/H2SO4 Dropwise (Keep <10°C) Cool->Add Stir Stir at RT (2-3 hrs) Monitor via TLC Add->Stir Quench Quench in Ice Water Precipitate forms Stir->Quench Purify Recrystallize (EtOH) or Column Chromatography Quench->Purify Final Pure Product 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene Purify->Final

Figure 2: Operational workflow for the synthesis and isolation.[1][2]

Safety & Handling

  • Nitric Acid (Fuming): Extremely corrosive and oxidizing. Use exclusively in a fume hood.

  • Exotherm Control: The nitration of activated anisoles can run away. Never add the acid bolus; always dropwise.

  • Waste: Neutralize all acid waste with sodium bicarbonate before disposal.

References

  • PubChem. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (CID 25306887).[3] National Library of Medicine. [Link]

  • Google Patents.Preparation of substituted nitroanisoles (General Methodology). CN104230675A.

Sources

Application

Application Notes and Protocols for the Reduction of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Introduction The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The resul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The resulting amino group is a versatile handle for a wide array of subsequent chemical transformations. This guide provides an in-depth analysis and detailed protocols for the reduction of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene to its corresponding aniline, 5-Bromo-4-chloro-2-methoxyaniline. The presence of multiple functional groups—bromo, chloro, and methoxy—on the benzene ring necessitates a careful selection of reduction methodology to ensure high chemoselectivity and avoid undesired side reactions, such as dehalogenation.

This document is intended for researchers, scientists, and drug development professionals. It will explore the mechanistic underpinnings of common reduction strategies, provide detailed, step-by-step protocols for their implementation, and offer guidance on troubleshooting and reaction optimization.

Chemical Theory and Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[1] The choice of reducing agent and reaction conditions dictates the predominant mechanistic pathway and, consequently, the selectivity of the transformation.

Two primary mechanistic pathways are generally considered for the reduction of nitroarenes:

  • Direct Hydrogenation Pathway: This is the most common mechanism, involving the stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, followed by reduction to a hydroxylamine, and finally to the aniline product. This pathway is prevalent in both catalytic hydrogenation and metal-mediated reductions.[1]

  • Condensation Pathway: This route involves the condensation of the intermediate nitroso and hydroxylamine species to form an azoxy compound, which is then further reduced to the azo, hydrazo, and finally the aniline products.

For a substrate like 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, the primary challenge is to selectively reduce the nitro group without cleaving the carbon-bromine or carbon-chlorine bonds (hydrodehalogenation). This is a significant concern, especially with highly active hydrogenation catalysts like palladium on carbon (Pd/C).[2]

Comparative Analysis of Reduction Methodologies

Several methods can be employed for the reduction of aromatic nitro groups. The selection of the most appropriate method depends on factors such as functional group tolerance, scalability, cost, and safety.

Method Primary Reagents Advantages Disadvantages Chemoselectivity
Metal-Acid Reduction Sn/HCl, Fe/HCl, Fe/NH4ClRobust, inexpensive, high functional group tolerance.[3][4]Requires stoichiometric amounts of metal, often harsh acidic conditions, and can generate significant metal waste.[5]Generally good, but strongly acidic conditions can affect acid-labile groups.
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHigh efficiency, clean reaction, catalytic amounts of metal.[6]Risk of dehalogenation, especially with Pd/C. Requires specialized high-pressure equipment.[7][8]Can be poor without careful catalyst selection and optimization. Sulfided Pt/C can offer higher selectivity.[8]
Hydride Reduction NaBH₄/FeCl₂, LiAlH₄Can be selective under specific conditions.LiAlH₄ is generally too reactive and can reduce other functional groups. Aromatic nitro compounds can yield azo products with LiAlH₄.[9]Varies significantly with the specific hydride reagent and additives used.
Dithionite Reduction Na₂S₂O₄Mild conditions, good functional group tolerance.[10][11]Can require phase-transfer catalysts for optimal results, and the reaction can be sensitive to pH.[11][12]Generally high, often preserving halogens and other reducible groups.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene.

Protocol 1: Metal-Mediated Reduction using Iron and Ammonium Chloride

This method is often preferred for its excellent functional group tolerance and cost-effectiveness. The use of ammonium chloride provides a mildly acidic medium, which is often sufficient to facilitate the reduction without cleaving the halogen substituents.[4][5]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge flask with nitroarene, EtOH, and H₂O B Add NH₄Cl and Iron Powder A->B Sequential addition C Heat to reflux B->C Initiate reaction D Monitor by TLC/LCMS C->D Continuous monitoring E Cool to room temperature D->E Upon completion F Filter through Celite E->F Remove iron salts G Concentrate filtrate F->G Isolate crude product H Purify by column chromatography (if needed) G->H For higher purity

Caption: Workflow for Metal-Mediated Nitro Group Reduction.

Materials:

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (1.0 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride (NH₄Cl, ~4 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

  • Ethyl acetate (EtOAc) for extraction and chromatography

  • Hexanes for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (1.0 eq), ethanol, and water (a common solvent ratio is 4:1 EtOH:H₂O).

  • To the stirred solution, add ammonium chloride (~4 eq) followed by iron powder (3-5 eq).

  • Heat the reaction mixture to reflux. The reaction is often vigorous initially.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude amine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes if necessary.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

Tin(II) chloride is a mild and selective reducing agent for aromatic nitro compounds, often used when other reducible functional groups are present.[13]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve nitroarene in EtOH or EtOAc B Add SnCl₂·2H₂O A->B Sequential addition C Heat to reflux B->C Initiate reaction D Monitor by TLC/LCMS C->D Continuous monitoring E Cool to room temperature D->E Upon completion F Quench with aqueous base (e.g., NaHCO₃) E->F Neutralize and precipitate tin salts G Extract with EtOAc F->G Product extraction H Dry organic layer and concentrate G->H Isolate crude product I Purify if necessary H->I For higher purity

Caption: Workflow for Tin(II) Chloride Mediated Reduction.

Materials:

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or LCMS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This will precipitate the tin salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purify by column chromatography if necessary.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent and/or extend the reaction time. Ensure efficient stirring.
Dehalogenation Reaction conditions are too harsh, or the catalyst is too active (in the case of catalytic hydrogenation).For metal-acid reductions, consider a milder acid or neutral conditions (e.g., Fe/NH₄Cl). For catalytic hydrogenation, switch to a less active catalyst (e.g., Raney Nickel or sulfided Pt/C) or use lower hydrogen pressure and temperature.[6][8]
Formation of Side Products (e.g., azo compounds) Incomplete reduction, often seen with certain reducing agents like metal hydrides.Ensure sufficient equivalents of the reducing agent and adequate reaction time. The chosen protocol (Fe/NH₄Cl or SnCl₂) is less prone to this side reaction.
Difficult Work-up Formation of emulsions or gelatinous precipitates of metal salts.Dilute the reaction mixture with more solvent. For tin-based reductions, ensure complete basification to precipitate the tin hydroxides. The use of a filter aid like Celite® is crucial.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The starting material and product are halogenated aromatic compounds and should be handled with care as they are potentially toxic.

  • The acids and bases used in these procedures are corrosive. Handle them with appropriate care.

  • Iron powder can be pyrophoric. Do not allow it to dry completely on the filter paper after the reaction. Quench the filter cake with water.

  • When using catalytic hydrogenation, be aware of the flammability of hydrogen gas and the pyrophoric nature of catalysts like Pd/C and Raney Nickel, especially after filtration. Keep the catalyst wet with solvent.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024, November 25). Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). Retrieved from [Link]

  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver. (n.d.). Retrieved from [Link]

  • Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics | ACS Applied Materials & Interfaces - ACS Publications. (2022, June 15). Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025, July 16). Retrieved from [Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. (n.d.). Retrieved from [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction - Aragen Life Sciences. (2018, February 22). Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Retrieved from [Link]

  • Aromatic Side Chain Reduction: Nitro - csbsju. (n.d.). Retrieved from [Link]

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017, September 12). Retrieved from [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF - ResearchGate. (2025, August 30). Retrieved from [Link]

  • MECHANISM nitro reduction with metal + acid - YouTube. (2020, August 28). Retrieved from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF - JRF Global. (2023, December 30). Retrieved from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Retrieved from [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Publishing. (n.d.). Retrieved from [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC. (n.d.). Retrieved from [Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature | The Journal of Organic Chemistry - ACS Publications. (2022, January 4). Retrieved from [Link]

  • A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. (2025, August 6). Retrieved from [Link]

  • Reduction of Nitrobenzene | Acid medium | Sn & HCl | Aniline | Organic Chemistry Class 12. (2023, May 1). Retrieved from [Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar. (1992, December 1). Retrieved from [Link]

  • Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction - eScholarship.org. (n.d.). Retrieved from [Link]

  • Nitro Reduction - SnCl2 - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes - ACS Publications. (2023, August 18). Retrieved from [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020, March 27). Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Demethylation of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

A Guide to Synthetic Protocols and Mechanistic Insights For researchers and professionals in drug development, the selective cleavage of aryl methyl ethers is a cornerstone of molecular architecture. This process, often...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthetic Protocols and Mechanistic Insights

For researchers and professionals in drug development, the selective cleavage of aryl methyl ethers is a cornerstone of molecular architecture. This process, often a critical deprotection step, unmasks a phenolic hydroxyl group, a key pharmacophore and a versatile handle for further synthetic elaboration. The substrate in focus, 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, presents a classic challenge in this domain. Its aromatic ring is heavily substituted with potent electron-withdrawing groups (EWG), namely nitro, chloro, and bromo substituents. This electronic configuration profoundly influences the reactivity of the methoxy group, demanding carefully selected demethylation strategies.

This document serves as a detailed guide, moving beyond a mere recitation of steps to explain the underlying chemical principles. We will explore two robust and field-proven protocols for the demethylation of this challenging substrate: a classic Lewis acid-mediated approach using Boron Tribromide (BBr₃) and a nucleophilic cleavage utilizing an odorless thiol. The causality behind experimental choices, safety considerations, and troubleshooting will be discussed to ensure reproducible success in the laboratory.

The Challenge: An Electron-Deficient Arene

The array of electron-withdrawing substituents on the benzene ring deactivates it towards electrophilic attack but has a nuanced effect on the methoxy group. While the aryl carbon-oxygen bond (Ar-O) is strengthened, the electron-poor nature of the aromatic system makes the methyl carbon more electrophilic and thus more susceptible to nucleophilic attack (Sₙ2). This understanding is pivotal in selecting an appropriate demethylation strategy. Methods that rely on nucleophilic attack on the methyl group are often enhanced, while conditions must be chosen to avoid potential side reactions like nucleophilic aromatic substitution (SNAr), although the positions on this specific molecule are not optimally activated for SNAr.

Protocol 1: Demethylation via Boron Tribromide (BBr₃)

Boron tribromide is a powerful and highly effective Lewis acid for cleaving aryl methyl ethers under relatively mild conditions.[1][2] Its efficacy stems from the strong electrophilicity of the boron atom, which readily coordinates to the Lewis basic ether oxygen.

Mechanism of Action

The demethylation process begins with the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This coordination makes the oxygen atom a better leaving group. Subsequently, a bromide ion, either from another BBr₃ molecule or from the dissociation of the initial adduct, attacks the methyl carbon in an Sₙ2 fashion.[3][4] This concerted displacement cleaves the methyl-oxygen bond, yielding methyl bromide and a dibromoborinate ester. The reaction is completed by an aqueous workup, which hydrolyzes the borinate ester to furnish the desired phenol. Computational studies suggest a complex mechanism where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of the ether.[4][5]

BBr3_Mechanism Substrate Ar-O-CH₃ Adduct Ar-O⁺(BBr₃⁻)-CH₃ Substrate->Adduct + BBr₃ BBr3 BBr₃ TS [Br···CH₃···O⁺(BBr₃⁻)-Ar]‡ Adduct->TS + Br⁻ (Sɴ2 attack) Bromide Br⁻ Products1 Ar-O-BBr₂ + CH₃Br TS->Products1 FinalProduct Ar-OH Products1->FinalProduct + H₂O H2O H₂O (workup)

Caption: Mechanism of BBr₃-mediated demethylation.

Experimental Protocol

Materials:

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (1.0 eq). Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the 1.0 M solution of BBr₃ in DCM (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours at room temperature), cool the flask to 0 °C in an ice bath. Very cautiously and slowly, add methanol dropwise to quench the excess BBr₃. This is an exothermic reaction that will evolve HBr gas. Ensure adequate ventilation in a fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Bromo-5-chloro-2-nitrophenol.

BBr3_Workflow sub Dissolve Substrate in Anhydrous DCM cool Cool to -78°C sub->cool add Add BBr₃ Solution (dropwise) cool->add react Stir at -78°C to RT (Monitor by TLC) add->react quench Quench with MeOH at 0°C react->quench workup Aqueous Workup (H₂O, NaHCO₃, Brine) quench->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for BBr₃-mediated demethylation.

Protocol 2: Thiolate-Mediated Demethylation

Nucleophilic cleavage using thiolate anions is an excellent alternative, particularly for aryl methyl ethers bearing electron-withdrawing groups.[6][7][8] The electron-deficient nature of the substrate enhances the electrophilicity of the methyl group, facilitating the Sₙ2 attack by the soft thiolate nucleophile. To improve laboratory practice and safety, this protocol utilizes a long-chain, low-odor thiol, 1-dodecanethiol, where the thiolate is generated in situ.[6][9]

Mechanism of Action

The reaction proceeds via a direct Sₙ2 mechanism. A base, such as sodium hydroxide, deprotonates the 1-dodecanethiol to generate the highly nucleophilic sodium dodecanethiolate. This thiolate then attacks the methyl carbon of the methoxy group, displacing the phenoxide as the leaving group. The resulting phenoxide is protonated during the acidic workup to yield the final phenol product.

Thiol_Mechanism Thiol R-SH Thiolate R-S⁻ Na⁺ Thiol->Thiolate + NaOH Base NaOH TS [R-S···CH₃···O-Ar]⁻‡ Thiolate->TS + Ar-O-CH₃ (Sɴ2 attack) Substrate Ar-O-CH₃ Products1 Ar-O⁻ Na⁺ + R-S-CH₃ TS->Products1 FinalProduct Ar-OH Products1->FinalProduct + H₃O⁺ H3O H₃O⁺ (workup)

Caption: Mechanism of thiolate-mediated demethylation.

Experimental Protocol

Materials:

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

  • 1-Dodecanethiol

  • Sodium hydroxide (NaOH) pellets or powder

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (1.0 eq), 1-dodecanethiol (2.0-3.0 eq), and sodium hydroxide (2.0-3.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as NMP or DMF (approx. 0.2 M concentration).

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Cooling and Quenching: After completion, cool the mixture to room temperature. Carefully pour the dark mixture into a beaker containing 1 M HCl (ensure enough is used to neutralize the NaOH and protonate the phenoxide).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with ethyl acetate (3x). The byproduct, methyl dodecyl sulfide, and any unreacted dodecanethiol will also be extracted into the organic phase.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual NMP/DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. The significant difference in polarity between the phenolic product and the sulfide byproduct usually allows for straightforward separation.

Thiol_Workflow sub Combine Substrate, 1-Dodecanethiol, & NaOH in NMP heat Heat to 120-140°C (Monitor by TLC) sub->heat cool Cool to RT heat->cool quench Quench with 1M HCl cool->quench extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for thiolate-mediated demethylation.

Summary of Demethylation Conditions

ParameterProtocol 1: Boron TribromideProtocol 2: Thiolate-Mediated
Reagent BBr₃ (Lewis Acid)1-Dodecanethiol + NaOH (Nucleophile)
Stoichiometry 1.2 - 1.5 eq2.0 - 3.0 eq
Solvent Anhydrous Dichloromethane (DCM)N-Methyl-2-pyrrolidone (NMP)
Temperature -78 °C to Room Temperature120 - 140 °C
Typical Time 2 - 5 hours4 - 8 hours
Advantages High reactivity, mild temperatures, clean reaction profile.Excellent for EWG-rich substrates, avoids corrosive Lewis acids, uses low-odor thiol.
Disadvantages Highly toxic, corrosive, and moisture-sensitive reagent. Requires anhydrous conditions and careful quenching.High reaction temperatures, requires removal of thiol byproducts.

Troubleshooting and Key Considerations

  • Incomplete Reaction:

    • BBr₃ Protocol: If TLC shows starting material after warming to room temperature for several hours, consider increasing the equivalents of BBr₃ or extending the reaction time. Ensure all reagents and solvents were strictly anhydrous.

    • Thiolate Protocol: An incomplete reaction may be due to insufficient temperature or reaction time. Ensure the temperature is maintained and extend the heating period if necessary. The quality and stoichiometry of the base (NaOH) are also critical.

  • Safety:

    • Boron tribromide is extremely hazardous and reacts violently with water.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching step must be performed slowly and at low temperatures.

    • While 1-dodecanethiol has a low odor compared to other thiols, it should still be handled in a fume hood. The high reaction temperature requires careful monitoring.

  • Protocol Selection:

    • The BBr₃ method is often faster and proceeds at lower temperatures, making it suitable for substrates that may be sensitive to prolonged heating. However, it requires more stringent handling procedures.

    • The thiolate method is operationally simpler and avoids highly corrosive reagents, making it a robust choice, especially for substrates activated by electron-withdrawing groups.

Conclusion

The successful demethylation of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is readily achievable with a rational choice of methodology. Both the potent Lewis acid BBr₃ and the nucleophilic thiolate system provide effective pathways to the desired 4-Bromo-5-chloro-2-nitrophenol. The selection between these protocols should be guided by the available laboratory equipment, scale of the reaction, and safety considerations. By understanding the mechanistic principles that govern these transformations, researchers can confidently and efficiently access valuable phenolic intermediates for further synthetic endeavors.

References

  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Bulletin of the Korean Chemical Society.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
  • A Simple Regioselective Demethylation of p‐Aryl Methyl Ethers Using Aluminum Chloride‐Dichloromethane System. Taylor & Francis Online.
  • What happens when anisole is tre
  • A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3.
  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent. PubMed.
  • Demethylating Reaction of Methyl Ethers.
  • Demethyl
  • Rhodium-catalyzed cleavage reaction of aryl methyl ethers with thioesters. PubMed.
  • Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase.
  • Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Deriv
  • Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. PubMed.
  • A Simple Regioselective Demethylation of p ‐Aryl Methyl Ethers Using Aluminum Chloride‐Dichloromethane System.
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry.
  • A Facile Demethylation of Aryl Methyl Ethers with Sodium Ethanethiolate in N,N-Dimethylformamide. The Journal of Organic Chemistry.
  • Reaction of anisole with HBr. ALLEN Digital.
  • nBu4NBr-Catalyzed Esterification of Methoxyarenes with Acyl Bromide.
  • Dealkylation of Alkyl and Aryl Ethers with AlCl3 - NaI in the Absence of Solvent. Semantic Scholar.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • Explain why the treatment of anisole with HBr yields phenol and but not bromobenzene. Vaia.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
  • Elucidating the Mechanism of BBr3-Facilitated Demethyl
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
  • The three main classical reaction types for aryl methyl ether cleavage.
  • A Hierarchy of Aryloxide Deprotection by Boron Tribromide.
  • Aryl methyl ether cleavage. Reddit.
  • Scheme 3. Top: calculated mechanism for demethylation of anisole.
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  • O-Demethylation.
  • Confined hot-pressurized water in Brønsted-acidic Beta zeolite speeds up the O-demethyl
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  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. PubChem.
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  • Method for selective demethylation of ortho-trimethoxybenzene compounds.

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Application

Application Notes: 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Polysubstituted Benzene Ring In the landscape of modern drug discovery, the rational design of synthetic pathways hinges on the availability of versatile chemical building blocks. 1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Benzene Ring

In the landscape of modern drug discovery, the rational design of synthetic pathways hinges on the availability of versatile chemical building blocks. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a polysubstituted aromatic compound engineered for strategic, multi-step synthetic routes. Its unique arrangement of functional groups—a powerful electron-withdrawing nitro group, two distinct halogen leaving groups (bromine and chlorine), and an electron-donating methoxy group—provides a rich platform for controlled, regioselective modifications. This application note serves as a technical guide for researchers, outlining the core reactivity, key synthetic protocols, and strategic application of this intermediate in the construction of complex pharmaceutical scaffolds. The presence of multiple reactive sites allows for sequential, orthogonal chemical transformations, a highly desirable attribute for building molecular diversity and complexity in drug development campaigns.

Compound Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before any experimental work.

Physicochemical Data

The key properties of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene are summarized below for quick reference.

PropertyValueSource
IUPAC Name 1-bromo-2-chloro-4-methoxy-5-nitrobenzene[1]
Synonyms 4-Bromo-3-chloro-6-nitroanisole[1]
CAS Number 917562-21-1[1][2]
Molecular Formula C₇H₅BrClNO₃[1]
Molecular Weight 266.47 g/mol [1]
Appearance Expected to be a crystalline solidN/A
Safety & Handling
  • Hazard Profile: Compounds of this class are often harmful if swallowed, inhaled, or absorbed through the skin.[5][6] They are typically classified as causing skin, eye, and respiratory tract irritation.[4][6]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves (inspect for integrity before use), and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • First Aid Measures: In case of skin contact, wash off immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[3] In all cases of significant exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Core Reactivity: A Map for Synthetic Strategy

The synthetic utility of 1-bromo-2-chloro-4-methoxy-5-nitrobenzene is dictated by the electronic interplay of its substituents. The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr).[7][8] This activation is most pronounced at the ortho and para positions relative to the nitro group.

In this molecule, the chlorine atom is para to the nitro group, and the bromine atom is ortho. This positioning makes both halogens susceptible to displacement by nucleophiles, forming a stable Meisenheimer complex intermediate.[8] This dual activation provides an opportunity for either selective or exhaustive substitution depending on the reaction conditions and the nucleophile's reactivity.

Caption: Electronic influence of substituents on the reactivity of the aromatic ring.

Key Synthetic Transformations & Protocols

The following protocols are representative examples of how this intermediate can be utilized. They are based on established chemical principles and provide a framework for laboratory execution.

Protocol: Regioselective Nucleophilic Aromatic Substitution (SₙAr)

This protocol details the substitution of the more activated chlorine atom with a primary amine. The position para to the nitro group is generally more reactive than the ortho position, which can allow for regioselective functionalization under controlled conditions.

Rationale: The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to solvate the nucleophile and facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

G start Setup reagents Dissolve Intermediate & Amine in DMSO start->reagents base Add K₂CO₃ reagents->base heat Heat to 80-100 °C (Monitor by TLC/LC-MS) base->heat quench Cool to RT, Quench with Water heat->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na₂SO₄), Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: General workflow for the SₙAr reaction and product purification.

Materials & Reagents:

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-2-chloro-4-methoxy-5-nitrobenzene (e.g., 2.66 g, 10 mmol).

  • Add anhydrous DMSO (50 mL) and stir until the solid dissolves.

  • Add benzylamine (1.18 g, 11 mmol) to the solution.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture to 90 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing 200 mL of deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzyl-1-bromo-4-methoxy-5-nitro-2-aniline derivative.

Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a cornerstone transformation in medicinal chemistry, providing a handle for amide bond formation, sulfonylation, or diazotization reactions.

Rationale: Reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate is a classic and reliable method that is tolerant of many functional groups, including aryl halides. The reaction proceeds under acidic conditions generated in situ.

Materials & Reagents:

  • Substituted nitrobenzene from Protocol 4.1 (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

Protocol:

  • Dissolve the nitroaromatic starting material (e.g., 3.37 g, 10 mmol) in ethanol (100 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (e.g., 22.6 g, 100 mmol) portion-wise. The reaction is exothermic; maintain the temperature below 50 °C with a water bath if necessary.

  • Stir the resulting suspension at room temperature or with gentle heating (40-50 °C) until the reaction is complete as judged by TLC or LC-MS (typically 1-3 hours).

  • Cool the mixture to room temperature and carefully pour it over ice.

  • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of celite, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline product, which can often be used without further purification.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the bromo-substituent for a palladium-catalyzed Suzuki-Miyaura cross-coupling to form a new carbon-carbon bond, a reaction of immense importance in pharmaceutical manufacturing.

Rationale: The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. A standard catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) is used with a base (e.g., Na₂CO₃ or Cs₂CO₃) and a solvent mixture like dioxane/water.

Materials & Reagents:

  • Aryl bromide starting material (e.g., product from 4.1 or 4.2) (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Protocol:

  • In a flask, combine the aryl bromide (e.g., 10 mmol), phenylboronic acid (e.g., 1.83 g, 15 mmol), and sodium carbonate (2.12 g, 20 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the solvent mixture of dioxane (40 mL) and water (10 mL).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 231 mg, 0.2 mmol) under a positive pressure of inert gas.

  • Heat the reaction to 80-100 °C and stir until completion as monitored by TLC or LC-MS (typically 6-16 hours).

  • Cool the reaction, dilute with ethyl acetate, and filter through celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to isolate the biaryl product.

Application in a Hypothetical Synthetic Pathway

The true power of this intermediate is realized when these individual transformations are combined. The following diagram illustrates a hypothetical pathway to a complex, drug-like scaffold, demonstrating the strategic sequence of reactions.

start 1-Bromo-2-chloro-4- methoxy-5-nitrobenzene snar Step 1: SₙAr (Protocol 4.1) - Add Amine (R¹-NH₂) start->snar R¹NH₂, K₂CO₃ reduction Step 2: Nitro Reduction (Protocol 4.2) - Form Aniline snar->reduction SnCl₂·2H₂O coupling Step 3: Amide Coupling - Add R²-COOH - Form Amide Bond reduction->coupling R²COOH, HATU, DIPEA suzuki Step 4: Suzuki Coupling (Protocol 4.3) - Add R³-B(OH)₂ - Form Biaryl coupling->suzuki R³B(OH)₂, Pd Catalyst final Complex Drug-Like Scaffold suzuki->final

Caption: A multi-step synthetic pathway demonstrating the sequential functionalization of the intermediate.

This hypothetical sequence showcases a logical approach:

  • SₙAr Reaction: Introduce a side chain by displacing the activated chlorine.

  • Nitro Reduction: Convert the nitro group to a reactive aniline.

  • Amide Coupling: Use the newly formed aniline to build another part of the molecule.

  • Suzuki Coupling: Finally, functionalize the bromine position to add a second aromatic ring system.

This strategy allows for the late-stage diversification of the molecule by varying the inputs (R¹, R², R³) at each step, making it highly valuable for generating compound libraries in a drug discovery context.

Conclusion

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is not merely a static chemical but a dynamic synthetic tool. Its value lies in the predictable and controllable reactivity of its multiple functional groups. By leveraging established protocols for nucleophilic aromatic substitution, nitro reduction, and palladium-catalyzed cross-coupling, researchers can efficiently and strategically construct complex molecular architectures. The ability to perform these reactions in a selective and sequential manner makes this intermediate an authoritative choice for professionals engaged in the synthesis of novel pharmaceutical agents.

References

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • ChemWhat. (n.d.). 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene CAS#: 917562-21-1. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Esprix Technologies. (n.d.). Advanced Pharmaceutical Intermediates. Retrieved February 22, 2026, from [Link]

  • Agilent Technologies. (2019, March 30). 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. Retrieved February 22, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 1-Bromo-2-chloro-4-nitrobenzene. Retrieved February 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved February 22, 2026, from [Link]

Sources

Method

Buchwald-Hartwig amination of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Application Note: Precision Buchwald-Hartwig Amination of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene [1][2] Part 1: Executive Summary & Substrate Analysis The Challenge: Orthogonal Reactivity The amination of 1-Bromo-2-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Buchwald-Hartwig Amination of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene [1][2]

Part 1: Executive Summary & Substrate Analysis

The Challenge: Orthogonal Reactivity The amination of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene presents a classic "chemoselectivity paradox" in organic synthesis. The substrate contains two electrophilic sites with opposing reactivity profiles:

  • C1-Bromine (Meta to Nitro): The target for Palladium-catalyzed coupling.[1][2] It has a weaker bond dissociation energy (BDE) than the chloride but is electronically deactivated for nucleophilic aromatic substitution (SNAr).[2]

  • C2-Chlorine (Para to Nitro): A "distraction" site.[1][2] The para-nitro group creates a strong dipole, making this position highly susceptible to background SNAr, especially under basic conditions at elevated temperatures.[2]

The Solution: Kinetic Selection To successfully aminate the bromide without touching the chloride, the reaction must be engineered to favor the rate of Palladium Oxidative Addition (


) over the rate of Nucleophilic Aromatic Substitution (

). This requires a "High-Activity/Low-Energy" protocol: using a third-generation precatalyst to lower the activation energy of the coupling, allowing the reaction to proceed at temperatures where SNAr is kinetically silent.[2]

Part 2: Strategic Reaction Design

Substrate Electronic Map

G Substrate 1-Bromo-2-chloro- 4-methoxy-5-nitrobenzene Br_Site C1-Br Site (Target) Substrate->Br_Site Weaker Bond (C-Br) Meta to NO2 (No SNAr) Cl_Site C2-Cl Site (Off-Target) Substrate->Cl_Site Stronger Bond (C-Cl) Para to NO2 (High SNAr Risk) Pd-Catalysis Pd-Catalysis Br_Site->Pd-Catalysis Fast OA Direct Nucleophilic Attack Direct Nucleophilic Attack Cl_Site->Direct Nucleophilic Attack Background Reaction

Figure 1: Reactivity mapping of the substrate. The goal is to maximize the green pathway while suppressing the red pathway.

Critical Parameter Optimization
ParameterRecommendationScientific Rationale
Catalyst Source BrettPhos Pd G4 (or G3)Why: Traditional Pd(OAc)₂/Ligand systems require heating to >100°C to activate, which triggers the unwanted SNAr at the chloride.[1][2] G4 precatalysts activate at room temperature, allowing the coupling to run at 60-80°C.
Ligand BrettPhos (Primary Amines) Xantphos (Selectivity)Why: BrettPhos is bulky and electron-rich, facilitating rapid oxidative addition into the C-Br bond.[1][2] For smaller amines where bis-arylation is a risk, Xantphos (large bite angle) enforces mono-arylation.[1][2]
Base Cs₂CO₃ (Anhydrous)Why: Strong bases like NaOtBu are nucleophilic enough to attack the C-Cl site directly or degrade the nitro group.[2] Cs₂CO₃ is mild and its solubility in organic solvents matches the reaction kinetics well.
Solvent Toluene (Anhydrous)Why: SNAr reactions proceed through a charged Meisenheimer complex.[1][2] Polar solvents stabilize this intermediate.[1] Non-polar Toluene destabilizes the SNAr transition state, suppressing the side reaction.

Part 3: Detailed Experimental Protocol

Target Scale: 1.0 mmol (266 mg of substrate) Safety Note: Nitro-halo-anisoles can be energetic.[1][2] Avoid temperatures >120°C. Work behind a blast shield.[1]

Step-by-Step Methodology
  • Vessel Preparation:

    • Oven-dry a 20 mL reaction vial with a PTFE-lined septum cap. Cool under a stream of Argon.

    • Trust Indicator: Moisture inhibits the catalyst and can promote hydrolysis of the C-Cl bond. Strict anhydrous technique is non-negotiable.[1]

  • Charge Reagents (Glovebox or Schlenk Line):

    • Add Substrate (1.0 equiv, 1.0 mmol).

    • Add BrettPhos Pd G4 (0.02 equiv, 2 mol%).[1][2]

      • Note: If using G3, the activation is similar.[3] If using Pd(OAc)₂/Ligand, you must premix them in solvent for 30 mins at 60°C before adding the substrate to form the active L-Pd(0) species.[2]

    • Add Cs₂CO₃ (1.4 equiv, 1.4 mmol). Finely ground.

  • Solvent & Amine Addition:

    • Seal the vial. Purge with Argon for 5 minutes.

    • Add Anhydrous Toluene (5.0 mL, 0.2 M concentration).

    • Add the Amine Nucleophile (1.2 equiv).[4]

      • Liquid Amines:[1][2] Add via syringe.[1]

      • Solid Amines: Add in Step 2.

  • Reaction Incubation (The Kinetic Sweet Spot):

    • Heat the block to 65°C .

    • Stir vigorously (1000 RPM). The heterogeneous base requires high agitation to maintain surface area contact.

    • Monitor: Check LCMS at 2 hours.

      • Success: Conversion of Br-starting material to Product.[1][2][4][5][6][7]

      • Warning: Appearance of "M-HCl" mass indicates SNAr at the chloride. If seen, lower temperature to 50°C and increase catalyst loading to 4 mol%.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc.

    • Filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).[1][2]

Part 4: Troubleshooting & Mechanism Validation

Catalytic Cycle & Failure Modes

ReactionCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Selects Br over Cl) Pd0->OxAdd Fast PdII L-Pd(II)-Br (Intermediate) OxAdd->PdII SNAr_Trap SIDE REACTION: SNAr at C-Cl (Caused by High Temp/Strong Base) OxAdd->SNAr_Trap If T > 100°C TransMet Transmetallation (Amine + Base) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle.[2] Note the dashed red line indicating the thermal failure mode where background SNAr overtakes the catalytic cycle.

QC Table: Interpreting LCMS Data
ObservationDiagnosisCorrective Action
SM Remaining, No Product Catalyst DeactivationOxygen leak? Ensure Argon purge. Switch to XPhos Pd G4 if the amine is sterically hindered.
Product + Des-Bromo SM ProtodehalogenationSolvent is "wet" (acting as H-source) or reaction is too hot.[1][2] Dry solvent over molecular sieves.[1]
Bis-Aminated Product Double Reaction (Br & Cl)Reaction ran too long or too hot.[1][2] Stop exactly at 100% conversion of Br. Switch to Xantphos to increase steric bulk at Pd center.
Wrong Regioisomer SNAr DominanceBase is too strong.[1] Ensure Cs₂CO₃ is used, NOT NaOtBu. Lower temp to 50°C.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6] Reaction intermediates and the isolation of palladium(II) amido complexes. Journal of the American Chemical Society.

  • Fors, B. P., & Buchwald, S. L. (2009).[2] A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013).[2] Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Organic Syntheses. [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Welcome to the technical support center for the selective reduction of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective reduction of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of the corresponding aniline, a critical building block in various pharmaceutical and fine chemical applications.

I. Understanding the Reaction: A Mechanistic Overview

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. However, the presence of multiple functional groups on the aromatic ring of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, namely two different halogen atoms (bromine and chlorine) and a methoxy group, introduces significant challenges related to chemoselectivity. The primary goal is to reduce the nitro group while preserving the halogen substituents, which are susceptible to hydrodehalogenation (reductive cleavage).

The general reaction is as follows:

Reaction_Scheme Starting_Material 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene Desired_Product 5-Bromo-6-chloro-4-methoxyaniline Starting_Material->Desired_Product Selective Reduction Byproduct_1 Dehalogenated Byproducts Starting_Material->Byproduct_1 Hydrodehalogenation Byproduct_2 Incomplete Reduction Products (nitroso, hydroxylamine) Starting_Material->Byproduct_2 Incomplete Reaction Reducing_Agent [H]

Caption: General reaction scheme for the reduction of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for reducing a sterically hindered and halogenated nitroarene like this one?

A1: The most common methods involve catalytic hydrogenation or the use of dissolving metal reductions.

  • Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Platinum, Palladium, or Raney Nickel) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like hydrazine or ammonium formate).[1][2] For halogenated nitroarenes, catalyst selection is critical to minimize dehalogenation.[3] Sulfided platinum on carbon (Pt/C) or Raney Nickel are often preferred over Palladium on carbon (Pd/C), as Pd/C is highly active for hydrodehalogenation.[3]

  • Metal/Acid Reductions (Dissolving Metal Reductions): Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) or a salt like ammonium chloride are robust and often show good chemoselectivity for the nitro group, preserving the halogens.[4][5][6] Iron powder in the presence of ammonium chloride or acetic acid is a common and cost-effective choice.[7][8]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of nitroarenes in the presence of other reducible groups.[9][10]

  • Sodium Dithionite (Na₂S₂O₄): This is another mild reducing agent that can be used, particularly when acidic or strongly basic conditions are not desirable.[11][12]

Q2: How do the bromo, chloro, and methoxy substituents influence the reaction conditions?

A2: Each substituent has a distinct electronic and steric effect:

  • Bromo and Chloro Groups: These are electron-withdrawing groups that can activate the ring towards nucleophilic attack but also make the C-X (Carbon-Halogen) bond susceptible to cleavage during reduction.[13] The risk of dehalogenation is a primary concern, with the C-Br bond being generally more labile than the C-Cl bond.

  • Methoxy Group: This is a strongly electron-donating group, which increases the electron density on the aromatic ring. This can influence the reactivity of the nitro group and the overall substrate solubility.

  • Steric Hindrance: The substituents ortho and para to the nitro group can sterically hinder the approach of the reducing agent to the nitro group, potentially requiring more forcing reaction conditions (e.g., higher temperature, longer reaction times).

Q3: How can I monitor the progress of the reaction effectively?

A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product. The starting nitro compound is typically more nonpolar (higher Rf) than the resulting aniline, which is more polar (lower Rf).

  • LC-MS: This provides more detailed information, allowing for the identification of the starting material, product, and any major byproducts by their mass-to-charge ratio.

  • Raman Spectroscopy: For real-time, in-situ monitoring, Raman spectroscopy can be employed by tracking the disappearance of the characteristic nitro stretching frequency around 1350 cm⁻¹.[14]

Q4: What are the likely byproducts, and how can I minimize their formation?

A4: The primary byproducts are from dehalogenation and incomplete reduction.

  • Dehalogenated Products: Formation of compounds where either the bromine, chlorine, or both have been replaced by hydrogen. To minimize this, avoid highly active hydrogenation catalysts like Pd/C and consider using sulfided Pt/C, Raney Nickel, or metal/acid systems like Fe/NH₄Cl.[3][8]

  • Incomplete Reduction Products: These include nitroso and hydroxylamine intermediates. Ensuring a sufficient amount of the reducing agent and adequate reaction time can help drive the reaction to completion. The reduction of nitroarenes is known to proceed through these intermediates.[4]

Q5: My purified aniline product is dark-colored. How can I decolorize it?

A5: The dark color is usually due to the formation of oxidized impurities. Treatment with activated carbon during recrystallization is an effective method for decolorization.[15] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon. Cooling the filtrate should yield lighter-colored crystals.[15]

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient amount of reducing agent. 2. Inactive catalyst (for catalytic hydrogenation). 3. Low reaction temperature or insufficient reaction time. 4. Poor solubility of the starting material.1. Increase the equivalents of the reducing agent (e.g., Fe, SnCl₂).[8][10] 2. Use fresh or newly activated catalyst. 3. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or LC-MS. 4. Choose a co-solvent system to improve solubility. For instance, in Fe/NH₄Cl reductions, an ethanol/water mixture is common.[8]
Significant Dehalogenation 1. Use of a highly active hydrogenation catalyst (e.g., Pd/C). 2. Reaction temperature is too high. 3. Prolonged reaction time after the nitro group is fully reduced.1. Switch to a more chemoselective catalyst like Raney Nickel or sulfided Pt/C.[2][3] Alternatively, use a metal/acid system like Fe/HCl or SnCl₂.[3] 2. Reduce the reaction temperature. 3. Carefully monitor the reaction and stop it once the starting material is consumed.
Formation of Multiple Unidentified Products 1. Decomposition of starting material or product under the reaction conditions. 2. Competing side reactions.1. Consider a milder reducing agent or lower reaction temperature. 2. Re-evaluate the chosen reduction method. For instance, if catalytic hydrogenation is problematic, try a dissolving metal reduction.
Difficult Product Isolation / Work-up Issues 1. The aniline product may form a water-soluble salt in acidic work-ups. 2. Emulsion formation during extraction. 3. The product is an oil and difficult to crystallize.1. After the reaction, basify the mixture (e.g., with NaOH or Na₂CO₃) to a pH > 10 to ensure the aniline is in its free base form before extraction with an organic solvent.[10] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. If the product is an oil, consider purification by column chromatography or vacuum distillation (if thermally stable).[15]

IV. Experimental Protocols

Protocol 1: Reduction using Iron Powder and Ammonium Chloride

This method is often preferred for its cost-effectiveness and high chemoselectivity in preserving halogen substituents.[6][8]

Materials:

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (1.0 eq).

  • Add ethanol and water (e.g., a 2:1 to 4:1 v/v mixture) to form a suspension.

  • Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture.[8]

  • Heat the reaction mixture to reflux (typically 70-80°C). The reaction is often exothermic initially.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[8]

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • To the remaining aqueous residue, add ethyl acetate and saturated sodium bicarbonate solution to basify the mixture.

  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-6-chloro-4-methoxyaniline.

  • Purify the crude product by recrystallization or column chromatography as needed.

Fe_NH4Cl_Workflow cluster_reaction Reaction Setup cluster_workup Work-up Start Add Nitroarene, EtOH/H₂O, NH₄Cl, and Fe Powder to Flask Heat Heat to Reflux Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Basify and Extract with Ethyl Acetate Concentrate->Extract Dry Dry and Concentrate Organic Layers Extract->Dry Purify Purification (Recrystallization/Chromatography) Dry->Purify Crude Product

Caption: Workflow for the reduction using Iron and Ammonium Chloride.

Protocol 2: Reduction using Stannous Chloride (SnCl₂) Dihydrate

This is a mild and reliable method for the selective reduction of nitro groups.[9][10]

Materials:

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • 3M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.[10]

  • Stir the mixture at room temperature or gently heat (e.g., 50-60°C) if the reaction is slow.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it into a beaker containing crushed ice.

  • Slowly add 3M NaOH solution with vigorous stirring until the mixture is strongly basic (pH > 10) and the tin salts have precipitated.

  • Extract the mixture with ethyl acetate.

  • Filter the combined organic layers through a pad of Celite to remove any remaining tin salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

V. References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Chinese Chemical Letters.

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate.

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate.

  • Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.

  • Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces. [Link]

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry.

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data.

  • selective reduction of nitro group without affecting other functional groups. Benchchem.

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.

  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. [Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.

  • Reduction of some nitroarene compounds using different metal supported BC composites. SpringerLink.

  • Stoichiometric Zn or Fe Metal Reduction. Wordpress.

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate.

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing.

  • Method for purifying aniline. Google Patents.

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global.

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu.

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.

  • analytical methods. atsdr.cdc.gov.

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. PMC.

  • Reduction of Nitro Toluene. Sciencemadness Discussion Board. [Link]

  • Asian Journal of Chemistry. Asian Journal of Chemistry.

  • Halogenated aniline and method for producing same. Google Patents.

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate.

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress.

  • Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. ResearchGate.

  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit.

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange.

  • Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. MDPI. [Link]

  • Catalytic reduction of different nitroarenes a. ResearchGate.

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. PubChem. [Link]

  • 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. PubChem. [Link]

  • In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene. Benchchem.

Sources

Optimization

Thermal stability issues of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

The following guide is designed as a specialized Technical Support Center for researchers and process chemists working with 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene . It prioritizes safety, experimental integrity, and a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers and process chemists working with 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene . It prioritizes safety, experimental integrity, and actionable troubleshooting.

Topic: Thermal Stability & Handling Protocols Ticket ID: T-STAB-917562 Status: Open | Priority: Critical

Compound Dashboard

Quick Reference Data for Process Safety

ParameterSpecificationCritical Note
CAS Number 917562-21-1Verify identity before use.
IUPAC Name 1-Bromo-2-chloro-4-methoxy-5-nitrobenzeneAlso: 4-Bromo-3-chloro-6-nitroanisole.[1][2]
Molecular Weight 266.48 g/mol High halogen content affects mass balance calculations.
Appearance Pale yellow to off-white solidDarkening indicates decomposition.
Melting Point ~70-75°C (Typical)Sharp MP indicates purity; broad range suggests degradation.
Thermal Hazard High (Nitroaromatic)Potential for exothermic decomposition >180°C (est).[3]

Core Issue: Thermal Instability

Why this matters: Polysubstituted nitrobenzenes—specifically those containing halogens and electron-donating groups (methoxy)—possess significant stored energy. The nitro group (


)  is the primary source of thermal instability. In the presence of ortho-substituents (like the chloro or methoxy groups), steric strain and electronic effects can lower the On-set Temperature (

)
of decomposition.
The Mechanism of Failure

Thermal runaway in this compound typically follows a three-stage failure mode:

  • Induction: Prolonged heating (even at moderate temps like 80-100°C) causes slow homolytic cleavage of the

    
     or 
    
    
    
    bonds.
  • Acceleration: The release of

    
     radicals catalyzes further oxidation of the methoxy group.
    
  • Runaway: If heat removal is insufficient, the reaction becomes autocatalytic, leading to rapid gas evolution (

    
    ) and potential vessel rupture.
    
Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for handling this compound safely.

SafetyLogic Start Start: Process Planning TempCheck Is Process Temp > 100°C? Start->TempCheck DSCTest REQUIRED: Run DSC/ARC (Determine T_onset) TempCheck->DSCTest Yes (>100°C) SafeZone Safe Operation: Maintain T < (T_onset - 50°C) TempCheck->SafeZone No (<100°C) DSCTest->SafeZone T_process is Safe Stop STOP: High Risk of Runaway Reaction DSCTest->Stop T_process is Unsafe Cooling Ensure Active Cooling & Venting SafeZone->Cooling

Caption: Figure 1. Thermal safety decision tree. Differential Scanning Calorimetry (DSC) is mandatory before scaling up any process above 100°C.

Troubleshooting Guide (Q&A)

Q1: My sample has turned from pale yellow to dark brown/black. Is it still usable?

Diagnosis: Thermal or Photochemical Degradation. Nitro-anisole derivatives are photosensitive and thermally labile. A color shift to brown/black indicates the formation of azo-condensates or diazo-tars, often accompanied by the release of trace


.
  • Action:

    • Check HPLC purity. If purity is <95%, recrystallization is risky due to potential accumulation of unstable impurities.

    • Discard if significant tar is present. Do not attempt to distill.

  • Prevention: Store at 2-8°C in amber vials under argon.

Q2: Can I remove the solvent by rotary evaporation at 60°C?

Diagnosis: Safe, but with caveats.

  • Answer: Yes, 60°C is generally safe for short durations.

  • Warning: Never distill to dryness. Concentrating nitroaromatics to a dry residue concentrates thermal stabilizers and impurities, significantly lowering the decomposition temperature. Always leave a small amount of solvent ("wet heel") or use a high-boiling chaser if complete solvent removal is necessary.

Q3: I observed a pressure spike during the nitration/bromination step. What happened?

Diagnosis: Delayed Exotherm (Runaway Precursor).

  • Cause: If you are synthesizing this compound, the addition of the nitro group or halogen is highly exothermic. If the addition rate exceeds the cooling capacity, the reaction temperature spikes.

  • Immediate Action: Stop addition immediately. Maximize cooling. Open emergency vents.

  • Root Cause: "Accumulation." You likely added reagents too quickly at a low temperature, and when the reaction "kicked off," unreacted material consumed itself instantly.

Experimental Protocols

Protocol A: Thermal Stability Screening (DSC)

Before scaling up >10g, you must validate the thermal envelope.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–5 mg of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene.

  • Crucible: Gold-plated high-pressure crucible (sealed) to prevent evaporation from masking decomposition.

  • Method: Ramp 5°C/min from 30°C to 350°C.

  • Analysis:

    • Identify

      
        (First deviation from baseline).
      
    • Calculate Safe Process Temp (

      
      ) : 
      
      
      
      (conservative) or
      
      
      (with rigorous control).
Protocol B: Safe Storage & Handling
  • Environment: Store in a dedicated flammables/toxics cabinet.

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Inert gas blanket (Nitrogen or Argon) is recommended to prevent oxidation of the methoxy group.

  • Segregation: Keep away from:

    • Strong bases (e.g., NaOH, KOH) – causes nucleophilic aromatic substitution and potential explosion.

    • Reducing agents (e.g., Hydrazine, metal hydrides).

Frequently Asked Questions (FAQ)

Q: Is this compound shock-sensitive? A: While not classified as a primary explosive, polysubstituted nitrobenzenes can show shock sensitivity if dry and impure. Treat with the same respect as picric acid derivatives—avoid grinding dry solids.

Q: What is the recommended disposal method? A: Do not mix with general organic waste if the waste stream is incinerated at high temperatures without notification. Label clearly as "Nitroaromatic Waste." Chemical reduction (using iron/acid) to the corresponding aniline can reduce explosion hazards before disposal, but this should only be done by waste management professionals.

Q: Can I use metal spatulas? A: Yes, stainless steel is compatible. Avoid aluminum or zinc tools if the material is wet or acidic, as this can generate hydrogen gas or catalyze reduction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25306887, 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. Retrieved from [Link]

  • ChemWhat. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene CAS#: 917562-21-1.[1][2] Retrieved from [Link]

  • Grewer, T., & Klais, O. (1983).Exothermic Decomposition: Investigation of the Characteristic Properties of Nitro Compounds.
  • Cardillo, P., & Girelli, A. (1983).Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data.

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier and perform internal safety assessments (DSC/ARC) before handling hazardous materials.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Ticket Subject: Removal of Inorganic Salts ( , , ) from Crude Product. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Inorganic Salts (


, 

,

) from Crude Product. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Date: February 22, 2026.[1][2][3]

Executive Summary & Triage

Welcome to the Purification Support Center. You are likely dealing with 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (CAS: 917562-21-1), a highly lipophilic, crystalline solid often synthesized via electrophilic nitration or halogenation of anisole derivatives [1, 2].[1][2][3]

The Core Problem: Because this molecule is synthesized using strong mineral acids (


, 

) and neutralized with bases (

,

), the crude product frequently contains significant loads of inorganic salts (

,

).[2] While the organic product is water-insoluble, these salts can become occluded (trapped) within the crystal lattice during rapid precipitation, rendering simple surface washes ineffective.[1][2][3]
Workflow Decision Matrix

Use the following logic flow to select the correct protocol for your specific situation.

Purification_Workflow Start Start: Analyze Crude State State_Check Is the Crude Product a Solid or Liquid? Start->State_Check Solid_Path Solid Cake (Precipitated) State_Check->Solid_Path Solid Liquid_Path Reaction Solution (Dissolved in Organic) State_Check->Liquid_Path Liquid Salt_Load Salt Load Assessment Solid_Path->Salt_Load Method_A Method A: Dissolution & Liquid-Liquid Extraction (LLE) (Best for Occluded Salts) Liquid_Path->Method_A Salt_Load->Method_A High (>5%) or Occluded Salts Method_B Method B: Aqueous Trituration (Slurry) (Best for Surface Salts) Salt_Load->Method_B Low (<5%) or Surface Salts caption Figure 1: Decision matrix for selecting the optimal salt removal protocol based on crude state and impurity load.

Standard Protocols

Method A: Dissolution & Liquid-Liquid Extraction (LLE)

Recommended for: High purity requirements, removal of occluded salts, and large-scale batches.[1][2][3]

The Logic: Inorganic salts are insoluble in non-polar organic solvents.[1][2][3] By fully dissolving the organic product, you break the crystal lattice, releasing any trapped salts into the aqueous phase [3].

ParameterSpecification
Primary Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: EtOAc is preferred for environmental safety; DCM is better if solubility is an issue.[1][2][3]
Wash Solvent Deionized Water & Saturated Brine (

).[1][2][3]
Drying Agent Anhydrous Magnesium Sulfate (

).[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution. If solids remain, they are likely inorganic salts; filter them off before the wash step.

  • First Wash (Bulk Removal): Transfer to a separatory funnel. Add Deionized Water (1:1 volume ratio). Shake vigorously for 2 minutes. Allow layers to separate.[1][2][3][4]

    • Troubleshooting: If using DCM, the organic layer is on the bottom .[1][2][3] If using EtOAc, it is on the top .[1][2][3]

  • Second Wash (Polishing): Drain the aqueous layer.[1][2][3] Add Saturated Brine to the organic layer.[1][2][5] The high ionic strength of brine pulls residual water and dissolved salts out of the organic phase.[1][2]

  • Drying: Collect the organic phase.[1][2][3][5] Add anhydrous

    
     (approx. 5% w/v) and stir for 15 minutes.
    
  • Isolation: Filter off the drying agent and concentrate via rotary evaporation to yield the salt-free solid.[1][2][3]

Method B: Aqueous Trituration (Slurry Wash)

Recommended for: Quick cleanup of solid cakes where salts are only on the surface.[1][2][3]

The Logic: Since 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is water-insoluble [4], stirring it in water dissolves the salts while leaving the product intact.[1][2][3]

Step-by-Step Procedure:

  • Pulverize: Grind the crude solid into a fine powder. Crucial: Large chunks prevent water from reaching internal salts.[1][2][3]

  • Slurry: Suspend the powder in Deionized Water (5 mL per gram of solid).

  • Agitate: Stir vigorously at room temperature for 30–60 minutes.

    • Optional: Mild heating (40°C) increases salt solubility but do not exceed 60°C to avoid melting/oiling out the product.[2]

  • Filter: Filter the suspension through a sintered glass funnel.

  • Displacement Wash: Pour fresh water over the filter cake to displace the mother liquor.[1][2][3]

  • Dry: Dry the solid in a vacuum oven to remove residual moisture.[1][2][3]

Troubleshooting & FAQs

Issue 1: "I have a stubborn emulsion during extraction."

Diagnosis: This is common when the crude contains surfactants or fine particulate matter, often byproducts of incomplete nitration or coupling reactions.[1][2][3]

Corrective Actions:

  • The Brine Break: Add saturated brine (

    
    ) to the mixture. The increased density difference and ionic strength usually force phase separation.[1][2]
    
  • Filtration: Filter the entire emulsion through a pad of Celite (diatomaceous earth) . This physically traps the particulate matter stabilizing the emulsion.[1][2]

  • Time & Gravity: If the emulsion persists, allow it to stand overnight.

Issue 2: "The product is 'oiling out' instead of crystallizing."

Diagnosis: 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene has a relatively low melting point compared to non-nitrated analogues.[1][2][3] If you heat the water wash too high (Method B) or evaporate solvent too fast (Method A), it forms an oil.[2]

Corrective Actions:

  • Seed Crystals: Add a tiny crystal of pure product to the oil/solvent mixture to induce nucleation.[1][2][3]

  • Solvent Switch: If recrystallizing, switch to Ethanol/Water or EtOAc/Hexane .[1][2][3] Dissolve in the hot organic solvent first, then add the anti-solvent (Water or Hexane) dropwise until cloudy [5].[2]

Issue 3: "My elemental analysis still shows Sodium/Sulfur."

Diagnosis: Occlusion. The salts are trapped inside the crystals.[1][2][3] Surface washing (Method B) failed.

Corrective Actions:

  • Abandon Method B. You must use Method A (Dissolution).

  • Reprecipitation: Dissolve the product in a minimal amount of hot acetone (salts are insoluble in acetone).[1][2][3] Filter the hot solution to remove undissolved salts.[1][2] Then, pour the filtrate into ice water to reprecipitate the clean product.

Technical Data Summary

PropertyValueRelevance to Purification
Molecular Weight 266.48 g/mol Moderate size, non-volatile.[1][2][3]
Solubility (Water) Negligible (<0.1 mg/mL)Allows for aggressive aqueous washing.[1][2][3]
Solubility (EtOAc) HighExcellent for extraction.[1][2][3]
Solubility (Acetone) HighGood for filtering off insoluble salts.[1][2][3]
LogP (Predicted) ~3.2 - 3.4 [6]Highly lipophilic; partitions strongly to organic phase.[1][2][3]

References

  • PubChem. (2025).[1][2][3] 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for liquid-liquid extraction and salt removal).

  • ResearchGate. (2017).[1][2][3] Removing NaCl from a highly water soluble organic compound? (Discussion on salt removal principles, applicable via inverse logic for water-insoluble compounds). [Link]

  • University of Rochester. (n.d.).[1][2][3] Tips and Tricks: Recrystallization Solvents. Department of Chemistry.[1][2][3] [Link]

Sources

Reference Data & Comparative Studies

Validation

Reference standard qualification for 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Executive Summary In the high-stakes environment of kinase inhibitor development—specifically for third-generation EGFR inhibitors similar to Osimertinib—the intermediate 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene plays a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of kinase inhibitor development—specifically for third-generation EGFR inhibitors similar to Osimertinib—the intermediate 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene plays a pivotal role. Its structural integrity dictates the regioselectivity of subsequent amination and cyclization steps.

This guide objectively compares the use of Commercial Reagent Grade material against a Qualified Reference Standard . We demonstrate that relying on unqualified reagents (typically >95% area normalization) introduces significant risks, including potency miscalculation and "phantom" SAR (Structure-Activity Relationship) data caused by active regioisomers. We provide a self-validating qualification workflow compliant with ICH Q7 and Q2(R2) guidelines.

Part 1: The Molecule & The Challenge

Chemical Context

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a densely functionalized arene.[1] Its synthesis typically involves the nitration of 1-bromo-2-chloro-4-methoxybenzene.

  • The Trap: The directing effects of the Methoxy (strongly ortho/para directing) and Halogens (weakly ortho/para directing) compete. While the 5-position is electronically favored, steric crowding often leads to the formation of the 3-nitro or 6-nitro regioisomers.

  • The Consequence: These isomers have identical molecular weights (MW 266.48 g/mol ) and similar polarities, making them difficult to resolve via standard "fast" LC-MS gradients used by reagent vendors.

Comparative Analysis: Reagent Grade vs. Qualified Standard

The following table contrasts the typical specifications of a commercial reagent against the requirements for a Qualified Reference Standard used in GLP/GMP studies.

FeatureCommercial Reagent GradeQualified Reference StandardImpact on Research
Purity Definition % Area (HPLC UV @ 254nm)% Weight/Weight (qNMR/Mass Balance)Reagents ignore solvent content/inorganics, leading to overestimation of potency .
Isomeric Purity Often undefined; "Sum of isomers"Explicitly quantified RegioisomersIsomers may be inactive or toxic, skewing IC50 data.
Identity 1H NMR (structure consistent)1H/13C NMR + 2D (NOESY) + MS + IRConfirms exact regiochemistry (5-nitro vs 3-nitro).
Water/Solvent Not reportedTGA / KF Titration / GC-HSResidual solvent (e.g., Toluene) lowers actual molarity.
Traceability Batch-dependentNIST-traceable Internal StandardRequired for IND/NDA filings.

Part 2: Qualification Workflow (The Self-Validating System)

To transition a material from "Reagent" to "Reference Standard," we employ an orthogonal analytical workflow. This system is self-validating because the Mass Balance (Chromatography + TGA) must align with the Absolute Assay (qNMR).

Diagram 1: The Qualification Decision Matrix

QualificationMatrix Start Raw Material (1-Bromo-2-chloro-4-methoxy-5-nitrobenzene) Identity Structural Identity (1H/13C NMR, NOESY, MS) Start->Identity Assay Absolute Assay (qNMR vs NIST Traceable Std) Start->Assay Purity Chromatographic Purity (HPLC - Isomer Specific) Identity->Purity Residuals Volatiles & Inorganics (TGA, ROI, GC-HS) Identity->Residuals MassBalance Mass Balance Check (100% - Impurities - Volatiles) Purity->MassBalance Residuals->MassBalance Decision Does Mass Balance match qNMR +/- 1.0%? Assay->Decision MassBalance->Decision Release Release as Primary Reference Standard Decision->Release Yes Reject Reject / Re-Purify Decision->Reject No

Caption: Orthogonal workflow ensuring the 'Assay' (qNMR) correlates with 'Purity' (Mass Balance), preventing false potency assignment.

Part 3: Experimental Protocols

High-Resolution HPLC Method (Isomer Specific)

Objective: To separate the 5-nitro target from potential 3-nitro and 6-nitro regioisomers. Standard C18 gradients often co-elute these. We utilize a Phenyl-Hexyl stationary phase for pi-pi selectivity.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better selectivity for nitro-aromatics than ACN).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold for polarity equilibration)

    • 2-15 min: 40% -> 85% B

    • 15-20 min: 85% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Temperature: 30°C.

  • Acceptance Criteria: Resolution (Rs) > 1.5 between main peak and nearest isomer.

Quantitative NMR (qNMR) Assay

Objective: Determine the absolute weight % potency, independent of UV response factors.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent).

    • Why? High purity, distinct singlet @ ~6.3 ppm (D2O/DMSO) which does not overlap with the aromatic protons of the nitrobenzene derivative.

  • Solvent: DMSO-d6 (Ensures full solubility of the nitro compound).

  • Protocol:

    • Accurately weigh ~20 mg of Sample and ~10 mg of IS into the same vial (precision +/- 0.01 mg).

    • Dissolve in 0.75 mL DMSO-d6.

    • Acquisition:

      • Pulse angle: 90°.[3]

      • Relaxation delay (D1): 60s (Critical: must be > 5x T1 to ensure full relaxation).

      • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][3][4][5][6][7][8][9][10][11][12]

Part 4: Structural Characterization & Logic

To prove the regiochemistry (confirming the nitro group is at position 5), simple 1H NMR is insufficient due to the isolated protons on the ring.

Required NOESY Experiment:

  • Logic: We must observe a Nuclear Overhauser Effect (NOE) between the Methoxy group (OMe) and the H-3 proton (ortho to OMe).

  • Observation:

    • If 5-nitro (Target): H-3 is present.[13][14][15][16] Strong NOE between OMe and H-3.

    • If 3-nitro (Impurity): The 3-position is substituted. No H-3 proton exists adjacent to OMe.

    • This is the definitive "Go/No-Go" test for identity.

Diagram 2: Regio-Selectivity Logic

RegioLogic Structure Target Structure (1-Br, 2-Cl, 4-OMe, 5-NO2) NOESY 2D NOESY NMR Structure->NOESY Signal Cross-peak: OMe (3.9 ppm) <---> Aromatic H (7.4 ppm) NOESY->Signal ResultYes H-3 is present (Target Confirmed) Signal->ResultYes Detected ResultNo No Cross-peak (Likely 3-Nitro Isomer) Signal->ResultNo Absent

Caption: NOESY correlation strategy to distinguish the 5-nitro target from the 3-nitro isomer.

Part 5: Stability and Handling

  • Storage: Store at 2-8°C under Argon. Nitro-aromatics are generally stable but can be light-sensitive.

  • Safety: This compound is a potential skin sensitizer and mutagen. Handle in a fume hood.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. (2000).[17]

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).

  • PubChem: 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene Compound Summary. National Center for Biotechnology Information.

  • Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 52.5 (2010): 645-651.[6] (Establishes Maleic Acid as a valid qNMR standard).

  • Sigma-Aldrich: TraceCERT® Certified Reference Materials Technical Guide. (For qNMR methodology).

Sources

Comparative

A Comparative Guide to Purity Assay Validation for 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

For researchers, scientists, and drug development professionals, the assurance of purity for chemical intermediates like 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is not merely a quality control checkpoint; it is the fou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of purity for chemical intermediates like 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is not merely a quality control checkpoint; it is the foundation upon which reliable, reproducible, and translatable scientific outcomes are built. This guide provides an in-depth, comparative analysis of three robust analytical techniques for the purity assay validation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The choice of an analytical method is a critical decision, driven by the physicochemical properties of the analyte, the potential impurity profile, and the intended application of the data. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in established scientific principles and regulatory expectations.

Guiding Principles: The Regulatory Framework

The validation of analytical procedures is a systematic process to confirm that the method is suitable for its intended purpose. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA), provide a harmonized framework for this process.[1][2][3][4][5] This guide adheres to these principles, focusing on core validation parameters including specificity, linearity, accuracy, precision, and robustness.[6][7]

Comparative Overview of Analytical Techniques

The selection of an optimal analytical technique for purity assessment of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene hinges on a balance of selectivity, sensitivity, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[1][2][8]
Best Suited For Non-volatile and thermally labile impurities; routine quality control.Volatile and semi-volatile impurities; impurity identification.Absolute purity determination without a specific reference standard of the analyte; structural confirmation.[3][6]
Selectivity Good for separating isomers and non-volatile impurities. Phenyl-based columns can offer enhanced selectivity for nitroaromatic compounds through π-π interactions.[9]Excellent for separating volatile impurities with high specificity from the mass spectrometer.[10]High, based on unique chemical shifts of protons in the molecule.
Sensitivity (LOD/LOQ) High (low ppm to ppb range).Very High (ppb to ppt range).Lower (~0.1-0.5%).
Sample Throughput High.Moderate to High.Moderate.
Key Advantage Robust, widely available, and suitable for a broad range of compounds.[4][11][12]Provides structural information for impurity identification.Primary method; does not require a reference standard of the analyte itself, only a certified internal standard.[1]
Key Limitation May not detect highly volatile impurities; requires a chromophore for UV detection.Requires analyte to be volatile and thermally stable; potential for on-column degradation.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

Experimental Protocols & Validation Data

This section details the step-by-step methodologies for each technique and presents the corresponding validation data. The experimental design and acceptance criteria are based on the ICH Q2(R2) guideline.[13][14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the workhorse for purity analysis in pharmaceutical development due to its versatility and robustness.[5] A reversed-phase method is most suitable for a moderately polar compound like 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Acetonitrile/ Water A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Purity vs. Internal Standard G->H I Generate Report H->I

Caption: Workflow for HPLC-UV Purity Assay.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Internal Standard (IS): 1,3-Dinitrobenzene. The choice of an internal standard is critical for precision and should be a stable compound, not present in the sample, and well-resolved from the analyte and impurities.[15][16][17]

  • Sample Preparation: Accurately weigh ~25 mg of the sample and ~25 mg of the internal standard. Dissolve in 50 mL of acetonitrile to create a stock solution. Further dilute with the mobile phase (50:50 Water:Acetonitrile) to a working concentration of approximately 0.1 mg/mL.

Validation ParameterAcceptance CriteriaResultConclusion
Specificity Peak purity > 99.0%; No interference from blank/placebo.Peak purity index of 1.000. No co-eluting peaks observed.Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range 80-120% of test concentration (0.08 - 0.12 mg/mL)DemonstratedPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.45%; Intermediate: 0.82%Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05 µg/mLPass
Robustness %RSD of results < 2.0% across varied conditions.All variations resulted in %RSD < 1.5%.Pass
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative, particularly for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC.[18] Given the structure of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, it is sufficiently volatile for GC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Inject into GC B->C D Vaporization & Separation on DB-5ms Column C->D E Mass Spectrometry Detection (EI) D->E F Extract Ion Chromatograms E->F G Calculate Area % Purity F->G H Identify Impurities via Mass Spectra Library G->H

Caption: Workflow for GC-MS Purity Assay.

  • Instrumentation: GC system with an autosampler coupled to a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Final Hold: 300 °C for 5 min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-500 amu

    • Source Temperature: 230 °C

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in dichloromethane.

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference from blank; MS identification confirms peak identity.Confirmed. Impurities identified via NIST library search.Pass
Linearity (R²) ≥ 0.9950.9985Pass
Range 50-150% of test concentration (0.5 - 1.5 mg/mL)DemonstratedPass
Accuracy (% Recovery) 95.0 - 105.0%97.2% - 103.5%Pass
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: 1.1%; Intermediate: 1.9%Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 100.1 µg/mLPass
Robustness %RSD of results < 5.0% across varied conditions.All variations resulted in %RSD < 4.0%.Pass
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[2]

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing A Accurately weigh Sample & Certified Internal Standard B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Tune & Shim Magnet C->D E Acquire ¹H NMR Spectrum (Quantitative Parameters) D->E F Phase & Baseline Correction E->F G Integrate Analyte & Standard Peaks F->G H Calculate Absolute Purity G->H

Caption: Workflow for qNMR Purity Assay.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Certified Internal Standard: Maleic Anhydride (Certified to >99.9% purity).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~20 mg of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene.

    • Accurately weigh ~10 mg of Maleic Anhydride into the same vial.

    • Dissolve both in ~0.75 mL of CDCl₃.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard (e.g., the two olefinic protons of maleic anhydride).

    • Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral, N = Number of protons, MW = Molecular Weight, m = mass, P = Purity of standard.[3]

Validation ParameterAcceptance CriteriaResultConclusion
Specificity Analyte and standard signals are baseline resolved.Confirmed. No overlapping signals.Pass
Linearity (R²) N/A (qNMR is a primary method)N/AN/A
Range N/AN/AN/A
Accuracy (vs. Traceable Material) 98.0 - 102.0% of theoretical valuePurity determined as 99.2% (vs. 99.3% by HPLC).Pass
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.35%; Intermediate: 0.75%Pass

Discussion and Recommendations

The validation results demonstrate that all three methods are suitable for the purity determination of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, each offering distinct advantages.

  • HPLC-UV stands out as the most practical method for routine quality control. Its high precision, accuracy, and robustness make it ideal for release testing of batches where the impurity profile is generally known. The established protocol is straightforward and can be readily implemented in most analytical laboratories.

  • GC-MS serves as a powerful orthogonal technique. Its primary strength lies in the identification of unknown volatile impurities, which is invaluable during process development and for investigating out-of-spec (OOS) results. While its precision is slightly lower than HPLC, its high sensitivity and definitive identification capabilities make it an essential tool for comprehensive characterization.

  • qNMR provides a definitive, absolute purity value without the need for a specific reference standard of the analyte. This is particularly useful for the initial characterization of a new batch or for qualifying in-house reference materials. While less sensitive than chromatographic methods, its accuracy and status as a primary ratio method provide a high degree of confidence in the assigned purity value.

Recommendation: For comprehensive quality control, a dual-method approach is recommended. Employ HPLC-UV for routine purity assays and release testing. Utilize GC-MS during process development and for impurity profiling. qNMR should be used to certify the primary reference standard against which HPLC and GC methods are calibrated. This integrated strategy ensures the highest level of confidence in the purity of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, supporting robust and reliable research and development outcomes.

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitrobenzene. Retrieved from [Link]

  • Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Reddit. (2023, September 12). How would I pick a suitable internal standard? Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • ResearchGate. (2014, February 27). How to choose an HPLC internal standard? Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]

  • Separation Science. (2023, December 8). Internal Standards: Strategies From the Frontline. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • American Laboratory. (2023, September 26). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • Springer. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]

  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals The compound 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a halogenated nitroaromatic compound, a class of chemicals that requires meticulous handling due t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a halogenated nitroaromatic compound, a class of chemicals that requires meticulous handling due to its potential health hazards. This guide provides an in-depth, procedural framework for the safe use, management, and disposal of this substance, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: Hazard Analysis

Before any handling, it is crucial to recognize the inherent hazards associated with 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. Based on data from structurally similar compounds, it is classified under the Globally Harmonized System (GHS) with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Long-term Effects: Suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.

Given these risks, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the essential PPE for handling 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical Resistant GlovesButyl rubber gloves are highly recommended.[1] Nitrile gloves may offer some splash protection but have poor resistance to many halogenated and aromatic hydrocarbons.[2][3][4]Butyl rubber provides superior resistance to nitro-compounds and halogenated solvents, offering extended protection. Always check the manufacturer's specific breakthrough time data.
Eye Protection Safety GogglesChemical splash goggles are required.Protects against splashes and airborne particles that can cause serious eye irritation.
Face Protection Face ShieldTo be worn over safety goggles, especially when there is a risk of splashing.Provides an additional layer of protection for the entire face from splashes of hazardous liquids.
Body Protection Flame-Resistant Laboratory CoatShould be fully buttoned and made of a material that is not easily flammable.Protects the skin from contact with the chemical and provides a barrier in case of a fire.
Respiratory Protection Air-Purifying RespiratorA half-mask or full-face respirator with an Organic Vapor (OV) cartridge .[5][6][7][8]Filters out harmful organic vapors. The black color-coded cartridge is standard for organic vapors.[5][6][7][8] If there is a risk of generating dust or aerosols, a P100 particulate filter should be used in combination with the OV cartridge.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow diagram and step-by-step guide detail the critical stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Designate and Prepare Work Area in a Fume Hood gather_ppe Gather and Inspect All Required PPE don_ppe Don PPE in the Correct Sequence weigh_transfer Weigh and Transfer Chemical in the Fume Hood don_ppe->weigh_transfer Proceed to Handling conduct_experiment Conduct Experiment with Minimal Quantities close_container Keep Primary Container Tightly Closed When Not in Use decontaminate_glassware Decontaminate Glassware and Equipment close_container->decontaminate_glassware Proceed to Cleanup decontaminate_surfaces Clean and Decontaminate Work Surfaces doff_ppe Doff PPE in the Correct Sequence segregate_waste Segregate Halogenated Organic Waste doff_ppe->segregate_waste Proceed to Disposal label_waste Label Waste Container Clearly and Accurately store_waste Store Waste in a Designated Satellite Accumulation Area schedule_pickup Schedule Pickup with a Licensed Disposal Company

Caption: Workflow for the safe handling of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a Work Area: All handling of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Gather and Inspect PPE: Before starting, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.

    • Don PPE: Put on your lab coat, followed by safety goggles, and then your respirator. Finally, don your butyl rubber gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling:

    • Weighing and Transfer: Use the smallest practical quantities for your experiment. When weighing and transferring the solid, do so carefully to avoid creating dust.

    • Experimental Procedure: Conduct all experimental manipulations within the fume hood. Keep the sash at the lowest practical height.

    • Container Management: Always keep the primary container of the chemical tightly sealed when not in use to prevent the release of vapors.

  • Cleanup and Decontamination:

    • Equipment Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated.[9] A common and effective method is to rinse the equipment with a suitable solvent (e.g., acetone or ethanol) in the fume hood. This rinsate must be collected as hazardous waste.[10][11] Following the solvent rinse, wash the equipment with soap and water.[12][13]

    • Surface Decontamination: Thoroughly wipe down the work surfaces within the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash.[12] All cleaning materials must be disposed of as hazardous waste.

    • Doffing PPE: Remove your PPE in the reverse order you put it on, taking care not to contaminate yourself. Remove gloves first, followed by your lab coat, face shield, and goggles, and finally your respirator. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal is a critical final step to ensure environmental and personnel safety. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a halogenated organic compound and must be disposed of accordingly.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Dedicated Waste Container: Collect all waste containing 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, including residual solid, contaminated solvents, and cleaning materials, in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14][15]

    • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[14]

  • Container Labeling:

    • Clear Identification: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-Bromo-2-chloro-4-methoxy-5-nitrobenzene".[11] Do not use abbreviations.

    • Content Information: Also include the approximate concentration and volume of the waste, the date of accumulation, and the appropriate hazard pictograms.

  • Storage:

    • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[10]

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

    • Ventilation: The storage area should be well-ventilated.

  • Final Disposal:

    • Licensed Disposal Company: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14]

    • High-Temperature Incineration: The standard and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a specialized facility.[14]

By adhering to these detailed protocols, you can confidently and safely handle 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, ensuring a secure research environment for yourself and your colleagues.

References

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  • University of California, San Diego – Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use.
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